1,4'-Bipiperidine, 1'-(phenylmethyl)-

Description

Structural Context and Foundational Chemical Relevance

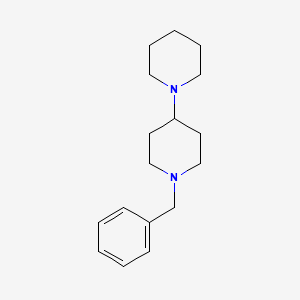

1,4'-Bipiperidine, 1'-(phenylmethyl)- is characterized by two interconnected piperidine (B6355638) rings. One piperidine nitrogen is directly attached to the C4 position of the second piperidine ring, which in turn bears a benzyl (B1604629) group on its nitrogen atom. This arrangement results in a tertiary amine and a secondary amine within the same molecule, offering multiple sites for further chemical modification.

The foundational chemical relevance of this compound lies in its role as a building block in organic synthesis. Its structure combines both rigid and flexible elements, which can be advantageous in designing molecules that can effectively bind to biological targets. The bipiperidine scaffold itself is recognized as a key pharmacophore, a structural unit responsible for a molecule's biological activity. evitachem.com The presence of the benzyl group can also influence the molecule's properties, such as its lipophilicity and potential for aromatic interactions with biological receptors.

Table 1: Physicochemical Properties of 1,4'-Bipiperidine, 1'-(phenylmethyl)-

| Property | Value | Source |

| Molecular Formula | C17H26N2 | nih.gov |

| Molecular Weight | 258.41 g/mol | nih.gov |

| IUPAC Name | 1'-(phenylmethyl)-1,4'-bipiperidine | nih.gov |

Historical Perspective on Bipiperidine Scaffolds in Organic Synthesis

The journey of bipiperidine scaffolds in organic synthesis is intertwined with the broader history of heterocyclic chemistry. The synthesis of the parent 2,2'-bipyridine (B1663995) was first reported in 1888. researchgate.net While distinct from the 1,4'-bipiperidine linkage, this early work on interconnected pyridine-based structures laid the groundwork for exploring more complex heterocyclic systems.

The development of synthetic methods for N-aryl-substituted 4-piperidones was a significant step, as these are key intermediates for a variety of pharmacologically active agents. acs.org Early methods for creating the piperidine ring often involved multi-step, low-yielding processes. Over time, more efficient strategies have been developed. For instance, the Castagnoli-Cushman reaction has been utilized in a three-component fashion to produce substituted 1,4'-bipiperidine derivatives. researchgate.net This reaction involves the condensation of an imine with a cyclic anhydride, offering a convergent approach to complex lactams that can be further modified. researchgate.net The continuous refinement of such synthetic routes has been crucial in making bipiperidine scaffolds more accessible for research and development.

Contemporary Research Trajectories for Complex Amine Derivatives

Current research on complex amine derivatives, including structures related to 1,4'-Bipiperidine, 1'-(phenylmethyl)-, is largely driven by the demands of medicinal chemistry. Scientists are continually exploring new methods to synthesize these molecules with greater efficiency and stereocontrol.

One major trajectory is the development of novel catalytic systems for the synthesis of highly substituted piperidines. ajchem-a.com This includes the use of transition metals like palladium and gold to catalyze cyclization reactions that form the piperidine ring. ajchem-a.comnih.gov For instance, palladium-catalyzed reactions have been employed to introduce complex substituents onto piperidine scaffolds. evitachem.com

Another area of focus is the modular synthesis of N-(hetero)aryl piperidine derivatives. researchgate.net These approaches allow for the rapid generation of diverse libraries of compounds by combining different building blocks. Such strategies are invaluable in the early stages of drug discovery for identifying structure-activity relationships. researchgate.net Furthermore, the development of one-pot synthesis procedures for N-aryl-substituted 4-piperidones simplifies the production of these important intermediates. acs.org The ongoing innovation in synthetic methodologies ensures that complex amine derivatives like 1,4'-Bipiperidine, 1'-(phenylmethyl)- and its analogues will continue to be important tools in the quest for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-3-7-16(8-4-1)15-18-13-9-17(10-14-18)19-11-5-2-6-12-19/h1,3-4,7-8,17H,2,5-6,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOWZTVTNNSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354221 | |

| Record name | 1,4'-Bipiperidine, 1'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116269-53-5 | |

| Record name | 1,4'-Bipiperidine, 1'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bipiperidine, 1 Phenylmethyl and Its Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule, 1,4'-Bipiperidine, 1'-(phenylmethyl)-, in a minimal number of steps from readily available precursors. These methods are often favored for their efficiency and scalability.

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and the widespread availability of starting materials. researchgate.net This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com For the synthesis of 1,4'-Bipiperidine, 1'-(phenylmethyl)-, the key precursors are 1-benzyl-4-piperidone and piperidine (B6355638).

The reaction proceeds via the formation of an enamine intermediate, 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine, from the condensation of 1-benzyl-4-piperidone and piperidine. google.com This step is often catalyzed by an acid, such as benzenesulfonic acid, and driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation with a solvent like benzene (B151609). google.com The subsequent reduction of this intermediate yields the final product.

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) is a common choice, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.comharvard.edu These milder reagents can selectively reduce the protonated iminium ion in the presence of the original ketone, which is crucial for one-pot procedures. harvard.edu The efficiency of the reaction is often pH-dependent, with a slightly acidic medium (pH ~6-7) being optimal to facilitate imine formation without deactivating the reducing agent. harvard.edu

Table 1: Example of Reductive Amination Approach

| Step | Reactants | Reagents/Catalyst | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1. Enamine Formation | 1-Benzyl-4-piperidone, Piperidine | Benzenesulfonic acid (cat.), Benzene | Reflux with water removal | 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine | google.com |

| 2. Reduction | Enamine Intermediate | H₂, Catalyst (e.g., Pd/C) or Hydride (e.g., NaBH₃CN) | Varies with reagent | 1,4'-Bipiperidine, 1'-(phenylmethyl)- | harvard.educhim.it |

Direct alkylation provides another straightforward route to 1,4'-Bipiperidine, 1'-(phenylmethyl)-. This approach involves the N-alkylation of the pre-formed 1,4'-bipiperidine core with a benzylating agent. A common method is the reaction of 1,4'-bipiperidine with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This reaction follows a standard SN2 mechanism where the secondary amine of the 4-substituted piperidine ring acts as the nucleophile.

The reactivity of the benzylating agent can be a critical factor. For instance, electron-donating groups on the benzyl ring (like p-methoxy) can increase the substrate's reactivity towards SN1 pathways, potentially leading to side reactions with solvent, especially in protic solvents like ethanol. chemicalforums.com

For the synthesis of analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki protocol, have been effectively used to create 4-arylpiperidines. organic-chemistry.org This methodology involves coupling an organoboron reagent with an aryl halide or triflate. An analogous strategy could be employed to synthesize aryl derivatives of the 1,4'-bipiperidine system, expanding the structural diversity of accessible compounds. organic-chemistry.orgresearchgate.net

Table 2: N-Alkylation and Arylation Strategies

| Reaction Type | Substrates | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 1,4'-Bipiperidine, Benzyl bromide | K₂CO₃, DMF | 1,4'-Bipiperidine, 1'-(phenylmethyl)- | chemicalbook.com |

| Suzuki Coupling | N-Boc-4-piperidineborane, Aryl bromide | PdCl₂dppf, Base | N-Boc-4-arylpiperidine | organic-chemistry.org |

Instead of joining two pre-existing rings, cyclization pathways build one of the piperidine rings from an acyclic precursor. A key intermediate for the synthesis of the title compound is 1-benzyl-4-piperidone. Its synthesis can be achieved through a Dieckmann condensation. google.com This process typically starts with benzylamine (B48309) and methyl acrylate (B77674), which undergo a 1,4-addition to form N,N-bis(β-propionate methyl ester) benzylamine. chemicalbook.com This diester then undergoes an intramolecular Dieckmann condensation catalyzed by a strong base like sodium methoxide (B1231860) to form a β-keto ester, specifically 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester. google.com Subsequent hydrolysis and decarboxylation in acidic conditions yield the desired 1-benzyl-4-piperidone, which can then be used in reductive amination as described previously. google.comchemicalbook.com Such cyclization methods are fundamental in creating the core heterocyclic structures required for further elaboration. researchgate.net

Multistep Synthesis of Functionalized Derivatives

The synthesis of more complex analogues often requires multistep sequences that allow for the precise installation of functional groups at specific positions. These methods are crucial for structure-activity relationship studies in medicinal chemistry.

Achieving regioselectivity in the functionalization of the 1,4'-bipiperidine skeleton is a significant synthetic challenge. Directing chemical modifications to a specific carbon atom (e.g., C-2, C-3, or C-4) on either piperidine ring requires sophisticated catalytic systems.

Recent advances have shown that rhodium-catalyzed C-H functionalization can be a powerful tool for this purpose. nih.govnih.gov The site-selectivity of the reaction is controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine ring. For example, the functionalization of N-Boc-piperidine using a rhodium catalyst like Rh₂(R-TCPTAD)₄ can generate 2-substituted analogues. nih.govnih.gov In contrast, using a different protecting group, such as an N-α-oxoarylacetyl group, in combination with a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄, directs the C-H functionalization to the C-4 position. nih.govnih.gov The ability to switch the position of functionalization by tuning the catalyst and substrate is a hallmark of modern synthetic chemistry and offers a powerful method for creating a library of functionalized analogues. beilstein-journals.orgresearchgate.net

Table 3: Catalyst-Controlled Regioselective C-H Functionalization of Piperidines

| N-Protecting Group | Catalyst | Position Functionalized | Reference |

|---|---|---|---|

| N-Boc | Rh₂(R-TCPTAD)₄ | C-2 | nih.govnih.gov |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | C-2 | nih.govnih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-4 | nih.govnih.gov |

When synthesizing analogues with new stereocenters, controlling the stereochemical outcome is paramount. google.com Stereoselective synthesis aims to produce a single desired stereoisomer, which is often critical for biological activity.

One elegant approach is a modular, one-pot synthesis of substituted piperidin-4-ols that proceeds via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates excellent diastereoselectivity in the ring-forming step. Furthermore, by starting with enantiomerically pure homopropargylic amines, which can be prepared from chiral sulfinyl imines, this strategy provides an enantioselective route to highly substituted piperidine cores. nih.gov Such modular and stereoselective approaches are invaluable for accessing structurally complex and chirally pure piperidine derivatives for advanced applications. Multicomponent reactions, such as the Knoevenagel–Michael–Mannich cascade, also offer a highly convergent and stereoselective means to assemble polysubstituted piperidines from simple starting materials in a single step. researchgate.net

Protecting Group Chemistry in Advanced Syntheses

In the multi-step synthesis of complex molecules like 1,4'-bipiperidine, 1'-(phenylmethyl)-, protecting groups are instrumental in masking reactive functional groups to prevent undesired side reactions. jocpr.comnih.gov The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. jocpr.com

A common strategy in the synthesis of 1,4'-bipiperidine analogues involves the use of the N-benzyl (Bn) group itself as a protecting group for one of the piperidine nitrogen atoms. rsc.orggoogle.com The synthesis can commence from readily available starting materials like benzylamine and methyl acrylate. google.com A typical synthetic sequence involves a 1,4-addition reaction, followed by a Dieckmann condensation to form the piperidone ring. Subsequent hydrolysis and decarboxylation yield N-benzyl-4-piperidone, a key intermediate. google.com This intermediate can then undergo a reductive amination with the second piperidine ring to form the 1,4'-bipiperidine linkage. wikipedia.orgmasterorganicchemistry.com The N-benzyl group is stable under these conditions and can be removed at a later stage, if required, through catalytic hydrogenolysis using catalysts such as palladium on carbon (Pd/C). google.comsciencemadness.org

Another widely used protecting group in piperidine synthesis is the tert-butyloxycarbonyl (Boc) group . rsc.org The Boc group is particularly useful for controlling the stereochemistry of substitutions on the piperidine ring. For instance, in the synthesis of substituted pipecolinates, the choice between an N-benzyl or an N-Boc protecting group can influence the outcome of thermodynamically controlled epimerization reactions. rsc.org The Boc group is typically stable under a range of conditions but can be readily removed with acids like trifluoroacetic acid (TFA). creative-peptides.com

In the context of synthesizing analogues, protecting groups for other functionalities may be necessary. For example, in the synthesis of oligoribonucleotides containing piperidine moieties, various 1-aryl-4-alkoxypiperidin-4-yl groups have been explored for the protection of hydroxyl functions. rsc.org The stability of these protecting groups is pH-dependent, allowing for selective deprotection under specific acidic conditions. rsc.org

The following table summarizes common protecting groups used in the synthesis of piperidine derivatives and their typical deprotection conditions.

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

| Benzyl | Bn | Benzyl bromide, Benzyl chloride | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Na/liquid NH₃ | Stable to many non-reductive conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, nucleophiles, and catalytic hydrogenation |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acidic conditions |

| Benzoyl | Bz | Benzoyl chloride | Acid or base hydrolysis | More stable than acetyl group |

Novel Synthetic Route Development

The development of novel synthetic routes for 1,4'-bipiperidine, 1'-(phenylmethyl)- and its analogues is driven by the need for more efficient, cost-effective, and sustainable processes. Key areas of innovation include the use of advanced catalytic methods, adherence to green chemistry principles, and the adoption of continuous flow technologies.

Catalysis plays a pivotal role in the modern synthesis of 1,4'-bipiperidine structures, enabling key bond formations with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki reaction, are powerful tools for forming the C-C bond between the two piperidine rings. organic-chemistry.org This approach typically involves the coupling of a piperidinylborane derivative with a halogenated piperidine. For instance, hydroboration of N-Boc-4-methylenepiperidine can generate a borane (B79455) intermediate that subsequently undergoes a Suzuki coupling with a suitable bromopyridine derivative in the presence of a palladium catalyst like PdCl₂(dppf). organic-chemistry.org This methodology is versatile and tolerates a wide range of functional groups. organic-chemistry.org

Reductive amination is a cornerstone for constructing the C-N bond that links the two piperidine rings and for introducing the N-benzyl group. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a ketone (e.g., N-benzyl-4-piperidone) with an amine (piperidine) to form an iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation can also be used for the reduction step. wikipedia.orglibretexts.org

Catalytic N-benzylation is a direct method for introducing the phenylmethyl group onto the piperidine nitrogen. Palladium-catalyzed enantioselective benzylation of azaarylmethyl amines has been reported, offering a route to chiral N-benzylpiperidine derivatives. nsf.gov

A significant synthetic route to a close analogue, 1-benzyl-4-piperidinylpiperidine, is outlined in a patent, starting from benzylamine and methyl acrylate. google.com The key steps are:

1,4-Addition: Michael addition of benzylamine to methyl acrylate to form N,N-bis(β-propionic acid methyl ester)benzylamine.

Dieckmann Condensation: Intramolecular cyclization of the diester using a base like sodium methoxide to yield 1-benzyl-4-oxo-piperidine-3-carboxylate.

Hydrolysis and Decarboxylation: Removal of the ester group to afford N-benzyl-4-piperidone.

Enamine Formation: Reaction of N-benzyl-4-piperidone with piperidine, often with azeotropic removal of water, to form 1-benzyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine.

Reduction: Catalytic hydrogenation of the enamine to yield the final 1-benzyl-4-piperidinylpiperidine. google.com

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and safe. unife.itbeilstein-journals.org In the synthesis of 1,4'-bipiperidine, 1'-(phenylmethyl)-, several green strategies can be implemented. nih.gov

Biocatalysis offers a sustainable alternative to traditional chemical catalysts. Enzymes such as lipases, transaminases, and imine reductases can be used for the synthesis of piperidine derivatives under mild conditions, often in aqueous media. creative-peptides.com For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze multicomponent reactions to produce piperidines in high yields. creative-peptides.com

Solvent-free and one-pot reactions significantly reduce waste and improve process efficiency. Solventless multicomponent reactions for the synthesis of piperidinones have been reported. researchgate.net One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, align with the principles of atom economy and waste prevention. nih.gov

The choice of solvents is a critical aspect of green chemistry. The replacement of hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives such as water, ethanol, or recyclable solvent systems like anisole/DMSO is a key optimization strategy. unife.itchemrxiv.org

The following table highlights some green chemistry approaches applicable to the synthesis of piperidine derivatives.

| Green Chemistry Principle | Application in Piperidine Synthesis | Research Finding |

| Catalysis | Use of biocatalysts (e.g., lipases, transaminases) | Enables reactions in aqueous media under mild conditions, with high selectivity. creative-peptides.com |

| Atom Economy | Multicomponent and one-pot reactions | Simplifies procedures, reduces waste, and increases overall yield by minimizing intermediate isolation steps. nih.gov |

| Safer Solvents | Use of water, ethanol, or recyclable solvent systems | Reduces environmental impact and health hazards associated with volatile organic compounds. unife.itchemrxiv.org |

| Reduce Derivatives | Avoiding unnecessary protecting group steps | Simplifies the synthetic route, saving time, resources, and reducing waste. nih.gov |

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. chemrxiv.org Performing reactions in a continuous flow reactor offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability.

The hydrogenation of pyridines to piperidines, a key transformation in the synthesis of 1,4'-bipiperidine analogues, has been successfully demonstrated in continuous flow systems. Using heterogeneous catalysts packed in a column, a continuous stream of the pyridine (B92270) substrate can be hydrogenated at elevated temperatures and pressures with high efficiency and selectivity. chemrxiv.org

Multi-step continuous flow synthesis allows for the integration of several reaction steps into a single, automated process. This approach has been applied to the synthesis of complex heterocyclic molecules, where intermediates are generated and consumed in a continuous stream, often with in-line purification to remove by-products.

The synthesis of N-arylpiperidines has been achieved through a ring-opening and ring-closing sequence in a one-pot approach, which is amenable to flow chemistry adaptation. chemistryviews.org This strategy involves the formation of pyridinium (B92312) salts as intermediates, which can then be reduced to the corresponding piperidines.

The benefits of flow chemistry in the synthesis of piperidine-containing compounds include:

Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Control: Precise control over temperature, pressure, and residence time leads to higher yields and selectivities.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automation: Flow systems can be automated, allowing for high-throughput screening of reaction conditions and library synthesis.

Reactivity and Mechanistic Investigations of 1,4 Bipiperidine, 1 Phenylmethyl

Nitrogen-Centered Reactivity

The lone pair of electrons on each nitrogen atom of the bipiperidine framework confers nucleophilic and basic properties, making them primary sites for a variety of chemical transformations.

The tertiary amine nitrogens in 1,4'-Bipiperidine, 1'-(phenylmethyl)- are nucleophilic and can react with electrophiles. The nitrogen of the piperidine (B6355638) ring not attached to the benzyl (B1604629) group is generally more sterically accessible and available for reactions.

Alkylation of the piperidine nitrogen is a common reaction. For instance, the N-alkylation of piperidine with substituted benzyl chlorides is a well-established transformation, typically carried out in the presence of a base like potassium carbonate in a polar solvent such as ethanol. echemi.com This reaction proceeds via an SN2 or SN1 mechanism depending on the substitution pattern of the benzyl chloride. echemi.com While specific studies on the alkylation of 1,4'-Bipiperidine, 1'-(phenylmethyl)- are not extensively documented, the principles of tertiary amine nucleophilicity in quaternization reactions with benzyl chloride have been investigated, indicating that the reaction order and kinetics are influenced by the basicity and steric environment of the amine. dnu.dp.ua

The quaternization of the nitrogen atoms can lead to the formation of quaternary ammonium (B1175870) salts. The reactivity of the two nitrogen atoms may differ, with the exocyclic piperidine nitrogen being more readily alkylated due to less steric hindrance compared to the nitrogen bearing the benzyl group.

Table 1: Representative N-Alkylation of Piperidines with Benzyl Halides

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Product | Reference |

| Piperidine | Benzyl chloride | K2CO3 | Ethanol | 1-Benzylpiperidine | echemi.com |

| Piperidine | 4-Trifluoromethylbenzyl chloride | K2CO3 | Ethanol | 1-(4-Trifluoromethylbenzyl)piperidine | echemi.com |

| Piperidine | 4-Bromobenzyl chloride | K2CO3 | Ethanol | 1-(4-Bromobenzyl)piperidine | echemi.com |

This table presents examples of N-alkylation on a parent piperidine ring, illustrating the general reactivity expected for the piperidine nitrogens in 1,4'-Bipiperidine, 1'-(phenylmethyl)-.

Similar to alkylation, the nucleophilic nitrogen atoms can undergo acylation and sulfonylation reactions with acyl halides, anhydrides, or sulfonyl chlorides. These reactions lead to the formation of amides and sulfonamides, respectively. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves the acylation of the piperidine nitrogen with various acylating agents. nih.gov

In the context of related structures, the acylation of N-benzyl-4-piperidinecarboxylic acid is a step in the synthesis of N-benzyl-4-piperidinecarboxamide. google.com This highlights the general reactivity of the N-benzylpiperidine scaffold towards acylation. The relative reactivity of the two nitrogen atoms in 1,4'-Bipiperidine, 1'-(phenylmethyl)- would again be influenced by steric factors.

Oxidation: The tertiary amine nitrogens can be oxidized. For example, the oxidation of N-benzylated tertiary amines, such as 1,4-dibenzylpiperazine, with ruthenium tetroxide (RuO4) has been studied, leading to the formation of iminium cations and subsequent cleavage or rearrangement products. researchgate.net The oxidation of piperidine derivatives with bromine in acetic acid can also lead to the formation of piperidin-2-ones. researchgate.net The phenylmethyl group itself can be susceptible to oxidation, potentially leading to benzoic acid derivatives under strong oxidizing conditions.

Reduction: The most significant reduction pathway for 1,4'-Bipiperidine, 1'-(phenylmethyl)- involves the cleavage of the N-benzyl bond. This debenzylation is commonly achieved through catalytic hydrogenolysis. A patented method describes the preparation of 4-piperidyl piperidine via the catalytic hydrogenolysis of 1-benzyl-4-piperidinylpiperidine using a palladium on carbon (Pd/C) catalyst in a solvent like toluene (B28343) under hydrogen pressure. google.com This reaction is a crucial deprotection strategy in synthetic chemistry. sciencemadness.org

Table 2: Catalytic Debenzylation of 1-Benzyl-4-piperidinylpiperidine

| Substrate | Catalyst | Solvent | Conditions | Product | Reference |

| 1-Benzyl-4-piperidinylpiperidine | 10% Pd/C | Toluene | 110-120 °C, H2 (20 kg/cm 2), 3h | 4-Piperidyl piperidine | google.com |

Ring-Based Reactivity

Direct functionalization of the saturated piperidine rings is often challenging due to the lower reactivity of C-H bonds. However, strategies exist for the modification of piperidine rings, often starting from more activated precursors like piperidones. kcl.ac.uk For instance, 4-arylpiperidines can be synthesized from 1-benzyl-4-piperidone through palladium-catalyzed cross-coupling reactions. researchgate.net

The piperidine moiety is a common scaffold in medicinal chemistry, and various methods for its functionalization have been developed. kcl.ac.uk These can include the introduction of substituents at different positions on the ring, although this often requires multi-step synthetic sequences starting from functionalized building blocks. kcl.ac.uk In the case of 1,4'-Bipiperidine, 1'-(phenylmethyl)-, direct functionalization would likely require advanced catalytic methods for C-H activation.

Ring-Opening and Rearrangement Reactions

While specific studies on ring-opening and rearrangement reactions of 1,4'-Bipiperidine, 1'-(phenylmethyl)- are not extensively documented in dedicated literature, the reactivity of related N-benzylpiperidine systems under certain conditions can provide insights into potential transformations.

One potential, albeit typically high-energy, rearrangement is the Stevens or Sommelet-Hauser rearrangement, which can occur with quaternary ammonium salts derived from N-benzylpiperidines researchgate.net. These rearrangements involve the deprotonation of a carbon adjacent to the nitrogen, followed by a lookchem.comub.edu- or ub.edunih.gov-sigmatropic shift. For the quaternized derivative of 1,4'-Bipiperidine, 1'-(phenylmethyl)-, this would likely require a strong base and would lead to a mixture of products.

Another relevant transformation is the fragmentation of the piperidine ring, which has been observed in the mass spectrometric analysis of related compounds like fentanyl. In these cases, protonation of the piperidine nitrogen can initiate a ring-opening cascade, leading to the formation of stable carbocations researchgate.net. For 1,4'-Bipiperidine, 1'-(phenylmethyl)-, such a fragmentation could be initiated under acidic conditions, potentially leading to cleavage of the piperidine ring attached to the benzyl group.

The von Braun reaction, which typically involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, is a classical method for the N-dealkylation and cleavage of cyclic amines. While not a rearrangement in the strictest sense, it results in a ring-opened product. Application to 1,4'-Bipiperidine, 1'-(phenylmethyl)- would be expected to yield a cyanamide (B42294) derivative with a cleaved piperidine ring.

Mechanistic Elucidation of Key Transformations

The mechanisms of reactions involving N-benzylpiperidine derivatives are often complex, involving multiple steps and intermediates. Researchers have employed a variety of physical organic chemistry techniques to unravel these pathways.

Kinetic studies are crucial for understanding the rate-determining steps and the factors that influence reaction rates. For N-benzylpiperidine derivatives, a key reaction that has been studied kinetically is the catalytic hydrogenolysis of the N-benzyl bond, a common deprotection strategy researchgate.net.

The kinetics of the palladium-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a related compound, were found to be well-described by a Langmuir-Hinshelwood model. This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of reactants, a surface reaction, and the desorption of products. The rate of debenzylation was observed to be dependent on the hydrogen pressure and the catalyst concentration, with the reaction slowing down at higher substrate concentrations due to competitive adsorption researchgate.net.

Table 1: Illustrative Kinetic Parameters for a Related Debenzylation Reaction (Note: This data is for the hydrogenation of N-benzyl-4-fluoroaniline and serves as an example of the types of kinetic parameters determined in such studies.)

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (Substrate) | ~0 (at high conc.) | Pd/C catalyst, 30°C |

| Reaction Order (H₂) | ~1 | 1-4 bar H₂ pressure |

| Apparent Activation Energy | Varies with conditions | 30-70°C |

Transition state analysis for reactions of N-benzylpiperidines has been performed using computational methods. For the N-quaternization of substituted piperidines with benzyl chloride, calculations have shown that the transition state involves a significant degree of bond formation between the nitrogen and the benzylic carbon, with the geometry of the piperidine ring influencing the activation energy researchgate.net. For catalytic hydrogenolysis, the transition state is thought to involve the interaction of the N-benzyl group with the palladium surface, leading to the cleavage of the C-N bond lookchem.comacsgcipr.org.

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms by probing for kinetic isotope effects (KIEs). A primary KIE (kH/kD > 1) is observed when a C-H bond to the isotope is broken in the rate-determining step. A secondary KIE can provide information about changes in hybridization or steric environment at the labeled position during the reaction.

In the context of N-benzylpiperidine derivatives, deuterium labeling can be used to study the mechanism of reactions such as catalytic debenzylation or metabolic oxidation. For instance, in the cytochrome P450-mediated metabolism of a complex piperidine derivative, deuterium substitution at the methylene (B1212753) carbons adjacent to the piperidine nitrogen led to significant changes in the metabolic profile, indicating that C-H bond cleavage at these positions is involved in the metabolic pathway nih.gov. This phenomenon, known as "metabolic switching," demonstrates the influence of isotope substitution on the reaction course nih.gov.

Table 2: Principles of Deuterium Isotope Effects in Mechanistic Studies

| Isotope Effect Type | kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary KIE | > 2 | C-H bond breaking in the rate-determining step. |

| Secondary α-KIE | ~1.0-1.2 | Change in hybridization at the labeled carbon. |

| Secondary β-KIE | ~1.1-1.3 | Hyperconjugation effects stabilizing the transition state. |

| Inverse KIE | < 1 | Formation of a stiffer bond to the isotope in the transition state. |

The direct observation of reaction intermediates is challenging but can provide definitive evidence for a proposed mechanism. Techniques such as NMR, IR, and UV-Vis spectroscopy can be employed to monitor the progress of a reaction and to detect the formation and decay of transient species.

In the study of the cyclopalladation of fluorinated benzylamines, ¹H and ¹⁹F NMR spectroscopy were used to follow the kinetics of the reaction and to identify the various palladium-containing intermediates. These experiments revealed the coexistence of mononuclear, dinuclear, and trinuclear palladium species, highlighting the complexity of the reaction pathway nih.gov.

For reactions involving 1,4'-Bipiperidine, 1'-(phenylmethyl)-, in-situ NMR spectroscopy could potentially be used to monitor transformations such as N-debenzylation or reactions involving the piperidine rings. For example, in a palladium-catalyzed debenzylation, the disappearance of the benzyl proton signals and the appearance of signals corresponding to the debenzylated product and toluene could be monitored over time. The detection of any transient organometallic intermediates would provide valuable mechanistic information.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural features of "1,4'-Bipiperidine, 1'-(phenylmethyl)-". While standard 1D NMR provides basic structural confirmation, advanced NMR techniques offer deeper insights into its complex stereochemical and dynamic nature.

The conformational flexibility of the two interconnected piperidine (B6355638) rings and the rotational freedom of the N-benzyl group in "1,4'-Bipiperidine, 1'-(phenylmethyl)-" necessitate the use of multi-dimensional NMR techniques for a thorough stereochemical and conformational analysis. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the complex spin systems within the molecule.

In solution, both piperidine rings are expected to predominantly adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocyclic rings. researchgate.netniscpr.res.in The relative orientation of the substituents on these rings can be determined by analyzing the coupling constants (J-values) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For instance, large diaxial coupling constants (typically around 10-13 Hz) between adjacent protons would confirm a chair conformation. niscpr.res.in

A NOESY spectrum would be particularly insightful, revealing spatial proximities between protons. For example, correlations between the axial protons on one piperidine ring and the benzyl (B1604629) group's protons could elucidate the preferred rotational conformation (rotamer) of the phenylmethyl substituent. It is anticipated that the bulky benzyl group would preferentially occupy an equatorial position on its attached piperidine ring to minimize steric hindrance. whiterose.ac.uk

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,4'-Bipiperidine, 1'-(phenylmethyl)- in CDCl₃

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | ~3.5 | ~63 |

| Benzyl Aromatic CH | 7.2-7.4 | 127-129 |

| Piperidine (N-benzyl) CH₂ (axial) | 1.9-2.1 | ~53 |

| Piperidine (N-benzyl) CH₂ (equatorial) | 2.8-3.0 | ~53 |

| Piperidine (N-benzyl) CH | 2.0-2.2 | ~60 |

| Piperidine CH₂ (axial) | 1.4-1.6 | ~26 |

| Piperidine CH₂ (equatorial) | 2.9-3.1 | ~50 |

Note: These are estimated values based on data for N-benzylpiperidine and 1,4'-bipiperidine derivatives. Actual values may vary.

"1,4'-Bipiperidine, 1'-(phenylmethyl)-" possesses several axes of rotation that can be investigated using dynamic NMR (DNMR) spectroscopy. The most significant rotational barriers are associated with the rotation around the C-N bond of the benzyl group and the ring inversion of the piperidine chairs.

By conducting variable-temperature NMR experiments, it is possible to measure the energy barriers for these conformational changes. nih.gov At low temperatures, the exchange between different conformations (e.g., different rotamers of the benzyl group or the chair-chair interconversion) may be slow on the NMR timescale, resulting in separate signals for each conformer. copernicus.org As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into an averaged signal at higher temperatures. montana.edu

The activation energy (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. nih.gov For N-substituted piperidines, the barrier to chair-chair interconversion is a classic example of a dynamic process observable by NMR. The rotation of the N-benzyl group could also be restricted, leading to distinct NMR signals for the aromatic protons at low temperatures. nih.gov

While solution-state NMR provides information about the dynamic average structure, solid-state NMR (ssNMR) spectroscopy can characterize the compound in its crystalline form. This technique is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain. ssNMR can provide information on the local environment of each atom, the presence of different polymorphs (different crystal packing arrangements), and intermolecular interactions in the solid state.

For "1,4'-Bipiperidine, 1'-(phenylmethyl)-", ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments would be the most common ssNMR techniques. These experiments can resolve distinct signals for crystallographically inequivalent atoms, providing insights into the solid-state conformation and packing that are not accessible from solution studies.

X-ray Crystallography and Diffraction Studies

A single-crystal X-ray diffraction study of "1,4'-Bipiperidine, 1'-(phenylmethyl)-" would be expected to confirm the chair conformations of both piperidine rings. nih.gov The analysis would also reveal the precise orientation of the benzyl group relative to the piperidine ring it is attached to, as well as the relative orientation of the two piperidine rings. It is highly probable that the piperidine-piperidine linkage is equatorial on both rings to minimize steric strain.

Furthermore, the crystal structure would elucidate the network of intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions involving the benzyl group's aromatic ring. These interactions govern the packing of the molecules in the crystal lattice. In related structures, such as piperidinium (B107235) ionic liquids, hydrogen bonding and C-H···π interactions are key determinants of the crystal packing. mdpi.com

Table 2: Hypothetical Crystallographic Data for 1,4'-Bipiperidine, 1'-(phenylmethyl)-

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| V (ų) | 1515 |

| Z | 4 |

| Piperidine Ring 1 Conformation | Chair |

| Piperidine Ring 2 Conformation | Chair |

Note: This data is hypothetical and serves as an illustrative example based on similar N-benzylpiperidine derivatives.

The two nitrogen atoms in "1,4'-Bipiperidine, 1'-(phenylmethyl)-" can act as Lewis bases, making the compound a potential bidentate ligand for coordination with metal centers. Co-crystallization studies with various metal salts (e.g., of copper, zinc, or silver) could lead to the formation of coordination polymers or discrete metal-organic complexes.

X-ray diffraction analysis of such co-crystals would reveal the coordination geometry around the metal center. The bipiperidine ligand could act as a bridging ligand, linking two metal centers to form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks, similar to the well-studied coordination chemistry of 4,4'-bipyridine. rsc.org The steric bulk of the benzyl group would likely influence the resulting supramolecular architecture. The study of such complexes is of interest in the fields of crystal engineering and materials science. acs.orgnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 1,4'-Bipiperidine, 1'-(phenylmethyl)-. The vibrational spectrum is determined by the molecule's specific bonds and their arrangement, with each functional group absorbing infrared radiation or scattering Raman light at characteristic frequencies.

Due to a lack of directly published experimental spectra for 1,4'-Bipiperidine, 1'-(phenylmethyl)-, this analysis is based on the well-established characteristic frequencies for its constituent functional moieties: the monosubstituted benzene (B151609) ring, the tertiary amine of the benzyl-piperidine, the secondary amine of the second piperidine ring, and the aliphatic C-H bonds within the piperidine rings.

Key Vibrational Modes:

Aromatic C-H Stretching: The phenyl group is expected to show sharp absorption bands in the region of 3100-3000 cm⁻¹. The C-H out-of-plane bending vibrations are also highly characteristic for monosubstituted benzene rings, typically appearing in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Aliphatic C-H Stretching: The numerous C-H bonds within the two piperidine rings will produce strong absorption bands in the 2950-2850 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₂ groups are key features here.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperidine rings are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The tertiary amine (benzyl-N) and the secondary amine (piperidine-N) will have distinct, though potentially overlapping, signals.

N-H Stretching and Bending: The secondary amine in one of the piperidine rings will exhibit a characteristic N-H stretching vibration, usually a medium-intensity band around 3350-3310 cm⁻¹. The N-H bending vibration typically appears in the 1650-1580 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce bands of variable intensity in the 1600-1450 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Phenyl Ring | C-H Stretch | 3100 - 3000 | IR, Raman |

| Phenyl Ring | C=C Stretch | 1600 - 1450 | IR, Raman |

| Phenyl Ring | C-H Out-of-Plane Bend | 770 - 730 & 710 - 690 | IR |

| Piperidine Rings | C-H Stretch (asymmetric & symmetric) | 2950 - 2850 | IR, Raman |

| Piperidine Rings | CH₂ Scissoring | 1470 - 1440 | IR |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | IR, Raman |

| Secondary Amine | N-H Stretch | 3350 - 3310 | IR |

| Secondary Amine | N-H Bend | 1650 - 1580 | IR |

Conformational studies of piperidine rings often rely on the analysis of the C-H stretching region and the fingerprint region below 1500 cm⁻¹. The orientation of substituents on the piperidine ring (axial vs. equatorial) can cause subtle shifts in the vibrational frequencies. For instance, the presence of Bohlmann bands (a series of absorption bands in the 2800-2700 cm⁻¹ region in the IR spectrum) would suggest a trans-diaxial arrangement of the nitrogen lone pair and an adjacent axial C-H bond, providing insight into the ring's conformation.

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure Proof

Mass spectrometry (MS) is a definitive technique for molecular weight determination and structural elucidation. In the context of 1,4'-Bipiperidine, 1'-(phenylmethyl)- (molar mass: 258.42 g/mol ), Electron Ionization (EI) mass spectrometry would provide detailed structural information through the analysis of its fragmentation pattern.

Upon electron impact, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions to yield smaller, characteristic ions. The fragmentation pathways are governed by the stability of the resulting carbocations and radical species. For 1,4'-Bipiperidine, 1'-(phenylmethyl)-, two major fragmentation pathways are anticipated:

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the benzyl group and the piperidine nitrogen. This results in the formation of a highly stable benzyl cation, which rearranges to the even more stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. This is a hallmark fragmentation for benzyl-containing compounds. nist.govnih.gov The other fragment would be the 1,4'-bipiperidine radical cation.

Piperidine Ring Fragmentation: The piperidine rings can undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), leading to the loss of alkyl radicals and the formation of nitrogen-containing ions. Cleavage of the bond connecting the two piperidine rings is also a likely event.

The predicted fragmentation pattern serves as a structural proof, confirming the presence and connectivity of the benzyl and bipiperidine moieties.

The table below outlines the proposed major fragments and their corresponding m/z values.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 258 | [C₁₇H₂₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [C₁₀H₁₉N₂]⁺ | Loss of the benzyl group (M - 91) |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from cleavage between the rings |

The systematic analysis of these fragments allows for a confident reconstruction of the original molecular structure, moving beyond simple identification to provide robust structural proof. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometry, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For piperidine (B6355638) derivatives, DFT calculations can provide insights into molecular geometry, electronic stability, and reactivity. researchgate.net Such calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding charge transfer within the molecule and its potential for chemical reactions. scispace.com For instance, DFT has been used to study the reaction mechanisms of piperidine with other molecules, revealing details about intermediates and transition states. researchgate.net In the context of N-benzylpiperidine structures, DFT calculations could elucidate the influence of the benzyl (B1604629) group on the electronic environment of the piperidine rings. Studies on other N-benzyl derivatives have successfully used DFT to calculate geometric structures and vibrational frequencies, showing good agreement with experimental data. nih.govresearchgate.net

Conformational Analysis and Energy Minima

The flexibility of the piperidine rings and the rotation around the various single bonds in 1,4'-Bipiperidine, 1'-(phenylmethyl)- mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (energy minima). For substituted piperidines, molecular mechanics calculations have been shown to quantitatively predict conformer energies. researchgate.net Studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have employed both NMR experiments and ab initio theoretical studies to determine conformational preferences and the energy barriers between different stable forms. researchgate.net These studies indicate that N-alkylation significantly influences the preferred conformation. researchgate.net For disubstituted piperidines, the lowest energy conformations are analyzed to understand their 3D shape, which is crucial in fields like fragment-based drug discovery. rsc.org

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the energy barriers of chemical reactions. For a compound like 1,4'-Bipiperidine, 1'-(phenylmethyl)-, this could involve modeling its synthesis, for example, the N-alkylation of a piperidine with a benzyl halide. Computational studies have been performed to investigate the transition structures in the benzylation of related molecules like 1-methyl-4-phenylpiperidine. researchgate.net Such modeling can help to understand the reaction mechanism, including whether it proceeds via an SN1 or SN2 pathway, and to predict the stereochemical outcome of the reaction. rsc.org Mechanistic DFT studies on related cycloaddition reactions have also been used to model the formation of different regioisomers and their relative energy barriers. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed picture of the movement of atoms and molecules over time, offering insights into their dynamic behavior and interactions.

Conformational Dynamics in Solution and Gas Phase

MD simulations can be used to explore the conformational landscape of flexible molecules like 1,4'-Bipiperidine, 1'-(phenylmethyl)- in different environments. By simulating the molecule in an explicit solvent or in the gas phase, researchers can observe how it changes its shape over time. researchgate.net These simulations can reveal the stability of different conformations and the timescales of transitions between them. For other piperidine derivatives, MD simulations have been used to analyze key conformational behaviors, including root-mean-square deviation (RMSD) to assess structural stability over the simulation time. researchgate.net

Interaction with Solvents and Other Molecules

MD simulations are particularly useful for studying how a molecule interacts with its surroundings. For 1,4'-Bipiperidine, 1'-(phenylmethyl)-, simulations in a solvent like water would reveal details about hydrogen bonding and the solvent-accessible surface area. researchgate.net This information is critical for understanding its solubility and behavior in a biological environment. Furthermore, MD simulations are often used in drug discovery to study the interaction of a ligand with its protein target. researchgate.net For example, simulations can confirm the stability of a ligand-protein complex and estimate the binding free energy, providing insights into the strength of the interaction. nih.gov

Structure-Reactivity and Structure-Property Relationships

The relationship between the molecular structure of 1,4'-Bipiperidine, 1'-(phenylmethyl)- and its chemical reactivity and physical properties is a key area of computational investigation. By understanding these relationships, it is possible to predict the behavior of the compound and design new derivatives with tailored characteristics.

Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational modeling techniques that aim to establish a statistically significant correlation between the chemical structure of a compound and its reactivity or properties. nih.govmdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule. nih.gov

While specific QSRR models exclusively for 1,4'-Bipiperidine, 1'-(phenylmethyl)- are not extensively documented in publicly available literature, the methodology is widely applied to similar classes of compounds, such as other piperidine and piperazine (B1678402) derivatives. nih.gov The general approach involves:

Dataset Curation: A series of structurally related compounds with known experimental reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated using specialized software. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed reactivity. nih.govchromatographyonline.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. chromatographyonline.com

For 1,4'-Bipiperidine, 1'-(phenylmethyl)-, a QSRR model could be developed to predict its binding affinity to a specific biological target or its rate of a particular chemical reaction. The descriptors would capture features like its size, shape, lipophilicity, and the distribution of electronic charge.

Table 1: Examples of Molecular Descriptors Potentially Used in QSRR Modeling for 1,4'-Bipiperidine, 1'-(phenylmethyl)-

| Descriptor Type | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching and connectivity of the molecular graph |

| Geometric | Molecular Surface Area | Three-dimensional size and shape |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Physicochemical | LogP | Lipophilicity/hydrophilicity |

This table is illustrative and shows descriptor types that would be relevant for QSRR modeling of the target compound.

The electronic properties and reactivity of 1,4'-Bipiperidine, 1'-(phenylmethyl)- can be significantly altered by introducing substituents at various positions on its phenyl ring or the bipiperidine core. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these effects. mdpi.com

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the benzyl moiety can modulate the electron density across the molecule. mdpi.comresearchgate.net

Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density on the phenyl ring and, through inductive and resonance effects, can influence the basicity of the nitrogen atoms in the piperidine rings.

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the electron density on the phenyl ring, which can impact the molecule's ability to engage in certain chemical reactions.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's reactivity and electronic properties. mdpi.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Predicted Effects of Substituents on the Electronic Properties of a Phenyl Group (General Principles)

| Substituent Type | Position on Phenyl Ring | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Impact on Reactivity |

| Electron-Donating | para | Increase | Slight Increase | Enhanced nucleophilicity of the ring |

| Electron-Withdrawing | para | Decrease | Decrease | Reduced nucleophilicity of the ring |

This table illustrates general principles of substituent effects on a phenyl group, which are applicable to the benzyl moiety of the target compound. Data is based on established chemical principles and findings from studies on substituted aromatic systems. mdpi.comresearchgate.net

Computational studies on related N-benzyl derivatives have shown that the geometric and electronic properties can be precisely determined using DFT calculations. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule and how it might change with different substituents. nih.gov

The 1,4'-Bipiperidine, 1'-(phenylmethyl)- molecule possesses two nitrogen atoms that can act as Lewis bases, making it a potential ligand for metal ions. This is particularly relevant in the field of catalysis, where metal complexes are used to facilitate chemical reactions. bris.ac.uk Computational chemistry offers significant insights into how this ligand might interact with a metal center.

DFT calculations can be employed to model the geometry and energetics of the resulting metal complex. researchgate.net These studies can:

Determine the preferred coordination mode of the ligand (e.g., monodentate, bridging bidentate).

Calculate the bond strength between the nitrogen atoms and the metal.

Analyze the electronic structure of the complex, including charge transfer between the ligand and the metal.

For example, a computational study on a binuclear palladium(II) complex involving 4,4'-bipiperidine (B102171) (a structurally related core) demonstrated that the bipiperidine ligand can bridge two metal centers. researchgate.net Similar computational approaches could be applied to 1,4'-Bipiperidine, 1'-(phenylmethyl)- to explore its potential in forming mono- or binuclear metal complexes. The steric bulk of the benzyl group would likely play a significant role in the geometry of such complexes.

Table 3: Potential Coordination Modes of 1,4'-Bipiperidine, 1'-(phenylmethyl)- with a Metal (M)

| Coordination Mode | Description | Key Computational Insights |

| Monodentate | The ligand binds to a single metal center through one of its nitrogen atoms. | - Relative stability of coordination to the N1 vs. N1' nitrogen. - Influence of the benzyl group on binding. |

| Bridging Bidentate | The ligand bridges two metal centers, with each nitrogen coordinating to a different metal. | - Energetic feasibility of forming binuclear complexes. - Optimal metal-metal distance. |

This table is a theoretical representation of possible coordination modes based on the structure of the ligand and general principles of coordination chemistry.

These computational investigations are crucial for the rational design of new catalysts. By understanding the ligand-metal interactions at a molecular level, it is possible to fine-tune the ligand structure to achieve desired catalytic activity and selectivity. bris.ac.uk

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block

The inherent structure of 1,4'-Bipiperidine, 1'-(phenylmethyl)- makes it a valuable starting material or intermediate in organic synthesis. The presence of two piperidine (B6355638) rings, one of which is N-benzylated, offers multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

1,4'-Bipiperidine, 1'-(phenylmethyl)- is a recognized precursor for creating intricate organic molecules, particularly in the field of medicinal chemistry. The bipiperidine motif is a key structural element in a variety of biologically active compounds. For instance, derivatives of this compound are instrumental in the synthesis of potent histamine (B1213489) H3 receptor antagonists. rsc.org The synthesis of these antagonists often involves modifying the bipiperidine scaffold to optimize their interaction with the biological target. rsc.org

Furthermore, the compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the preparation of Piritramide, an opioid analgesic. The deuterated form, 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10, is utilized as a labeled intermediate in the synthesis of Piritramide, highlighting the importance of the core structure in pharmaceutical development.

The synthesis of 4-piperidyl piperidine, a valuable compound in its own right with applications in inhibiting tumor cell proliferation, can be achieved through a multi-step process where 1-benzyl-4-piperidinyl piperidine acts as a key intermediate. google.com This underscores the utility of 1,4'-Bipiperidine, 1'-(phenylmethyl)- as a foundational element for building more elaborate and functionally significant molecules.

The bipiperidine structure of 1,4'-Bipiperidine, 1'-(phenylmethyl)- provides a robust scaffold for the synthesis of a variety of heterocyclic compounds. The nitrogen atoms within the piperidine rings can act as nucleophiles or bases, facilitating reactions that lead to the formation of new ring systems or the introduction of diverse functional groups.

Derivatives of this compound, such as 1'-benzyl-[1,4'-bipiperidine]-4'-carbonitrile, are valuable intermediates. nih.gov The nitrile group in this derivative can be transformed into other functional groups, such as a carboxamide, as seen in 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide, further expanding the synthetic possibilities. researchgate.net These transformations are crucial for building libraries of compounds for drug discovery and other applications.

The general class of piperidine derivatives is known to be synthetically versatile. For instance, the Ugi four-component reaction has been employed to create a diverse library of 1,4,4-trisubstituted piperidines from N-benzylpiperidine scaffolds, demonstrating the potential for generating complex molecules from simpler piperidine-based starting materials.

While the bipiperidine scaffold is a topic of interest in polymer science for the development of functional materials, the direct incorporation of 1,4'-Bipiperidine, 1'-(phenylmethyl)- into polymeric structures is not extensively documented in the available scientific literature. The synthesis of functional polymers often involves the polymerization of monomers containing specific reactive groups. While derivatives of 1,4'-bipiperidine could theoretically be functionalized to act as monomers, specific examples of polymers derived directly from 1,4'-Bipiperidine, 1'-(phenylmethyl)- are not widely reported. However, the broader field of polymer chemistry has seen the use of related heterocyclic structures in creating novel materials. For instance, peptide polymers have been synthesized using microfluidic reactors, indicating the advanced techniques available for polymer synthesis which could potentially be applied to monomers derived from the bipiperidine scaffold. mdpi.com

Applications in Catalysis

The nitrogen atoms in the piperidine rings of 1,4'-Bipiperidine, 1'-(phenylmethyl)- suggest its potential for use in catalysis, either as a ligand for transition metals or as an organocatalyst.

The use of 1,4'-Bipiperidine, 1'-(phenylmethyl)- itself as a ligand in transition metal catalysis is not a prominent area of research based on available literature. However, the broader class of bipiperidine-containing ligands has shown significant promise in this field. These ligands can coordinate with transition metals to form complexes that catalyze a variety of organic transformations.

For example, manganese catalysts featuring tetradentate N-donor pyridine-appended bipiperidine ligands have been effectively used for the epoxidation of olefins. The electronic properties of the bipiperidine ligand play a crucial role in the catalytic activity of the metal complex. The introduction of electron-donating substituents on the pyridine (B92270) rings of the PYBP (1,1′-bis[(pyridin-2-yl)methyl]-2,2′-bipiperidine) ligand was found to enhance the catalytic performance in olefin epoxidation with hydrogen peroxide.

Below is a data table summarizing the catalytic performance of a manganese complex with a related bipiperidine ligand in the epoxidation of cyclooctene.

| Catalyst Loading (mol%) | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 0.1 | 30 | 100 | 76 |

This data indicates the high efficiency of bipiperidine-based ligands in catalysis, suggesting the potential for developing catalytic systems based on the 1,4'-Bipiperidine, 1'-(phenylmethyl)- scaffold, although specific applications have yet to be extensively explored.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. Piperidine and its derivatives are known to function as effective organocatalysts in various reactions. However, based on the available scientific literature, the specific application of 1,4'-Bipiperidine, 1'-(phenylmethyl)- as an organocatalyst has not been a significant focus of research. While the basic nitrogen atoms in the molecule could potentially catalyze certain reactions, detailed studies and examples are not readily found.

Design of Chiral Catalysts from Derivatives

A comprehensive review of scientific literature and chemical databases reveals no documented instances of derivatives of 1,4'-Bipiperidine, 1'-(phenylmethyl)- being utilized in the design or synthesis of chiral catalysts. While the broader field of asymmetric catalysis extensively employs chiral ligands derived from various structural backbones, including piperidine-containing molecules, the specific scaffold of 1'-benzyl-1,4'-bipiperidine does not appear to be a precursor for any reported chiral catalysts.

The development of effective chiral catalysts is a pivotal area of chemical research, enabling the enantioselective synthesis of a vast array of valuable molecules, particularly for the pharmaceutical industry. The core principle lies in the use of a chiral ligand, which coordinates to a metal center to create a chiral environment. This environment directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Commonly employed chiral ligands are often characterized by specific structural features that contribute to their effectiveness, such as C2 symmetry, rigid backbones, and well-defined steric and electronic properties. Privileged ligand scaffolds, such as those based on BINOL, Salen, TADDOL, and various chiral diamines and phosphines, have been extensively studied and successfully applied in a multitude of asymmetric transformations.

Despite the structural presence of two nitrogen atoms and a benzyl (B1604629) group which could, in principle, be functionalized to introduce chirality, there is no evidence in published research to suggest that derivatives of 1,4'-Bipiperidine, 1'-(phenylmethyl)- have been explored or successfully implemented as ligands in asymmetric catalysis. Searches for related structures or more complex catalysts incorporating the 1,4'-bipiperidine framework have also not yielded any relevant findings in this specific context.

Therefore, a discussion on detailed research findings, data tables, or specific examples of chiral catalysts derived from 1,4'-Bipiperidine, 1'-(phenylmethyl)- cannot be provided. This area appears to be unexplored in the field of asymmetric catalysis.

Future Directions and Emerging Research Areas

Development of Next-Generation Synthetic Methodologies

The demand for more efficient, cost-effective, and environmentally benign methods for the synthesis of complex molecules like 1,4'-bipiperidine and its analogues is driving innovation in synthetic chemistry. Future advancements are expected to focus on technologies that offer higher yields, reduced waste, and greater control over stereochemistry.

Promising areas of development include:

Flow Chemistry and Electrochemical Synthesis: Continuous flow reactors are emerging as a powerful tool for the synthesis of piperidine (B6355638) derivatives. organic-chemistry.orgresearchgate.net These systems offer precise control over reaction parameters, leading to improved yields and safety profiles. For instance, the electroreductive cyclization of imines with dihaloalkanes in a flow microreactor has been shown to be an efficient method for producing piperidine and pyrrolidine (B122466) derivatives. researchgate.net Furthermore, flow electrochemistry has enabled the synthesis of 2-substituted N-(methyl-d)piperidines, showcasing the potential for isotopic labeling and the creation of complex derivatives. nih.govnih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. The first biocatalytic synthesis of piperidine derivatives using an immobilized lipase-catalyzed multicomponent reaction has been reported, demonstrating the potential for producing clinically valuable compounds with high efficiency. rsc.org Future research will likely focus on expanding the enzymatic toolbox for the synthesis of a wider range of substituted bipiperidines.

Photoredox Catalysis: This rapidly developing field utilizes light to initiate chemical reactions, often under very mild conditions. Photoredox catalysis has been successfully employed for the preparation of sulfones using bis-piperidine sulfur dioxide, indicating its potential for the functionalization of the bipiperidine core. nih.gov The merger of photoredox catalysis with nickel-bipyridine complexes has proven to be a powerful strategy in organic synthesis, and further exploration of these methods is expected to yield novel synthetic routes to complex bipiperidine derivatives. nih.govcaltech.eduwustl.eduresearchgate.net

| Methodology | Key Advantages | Potential Application for 1,4'-Bipiperidine Synthesis | References |

|---|---|---|---|

| Flow Chemistry/Electrochemistry | Enhanced reaction control, scalability, improved safety, and higher yields. | Efficient cyclization and substitution reactions to build the bipiperidine core. | researchgate.netnih.govnih.gov |

| Biocatalysis | High chemo-, regio-, and enantioselectivity; mild reaction conditions. | Enantioselective synthesis of chiral bipiperidine derivatives. | rsc.orgresearchgate.net |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Novel functionalization and cross-coupling reactions. | nih.govnih.govcaltech.edu |

Exploration of Novel Reactivity Patterns

Unlocking new chemical transformations is fundamental to expanding the utility of the 1,4'-bipiperidine scaffold. Current research is focused on discovering and understanding new ways in which this molecule and its derivatives can react, leading to the creation of novel structures with unique properties.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. The development of palladium complexes with bipyridine and bipiperidine ligands has opened up new avenues for C-H activation and cross-coupling reactions. rsc.org These catalytic systems have shown high activity and stability, enabling the synthesis of complex biaryl structures under milder conditions. zendy.ioznaturforsch.comresearchgate.net The use of a dual-ligand system, combining a bipyridone and a phosphine (B1218219) ligand, has demonstrated synergistic effects in palladium catalysis, expanding the scope of direct arylation reactions. rsc.org

Reactions Involving the Piperidine Nitrogen: The nitrogen atoms within the bipiperidine structure are key sites for chemical modification. Research into the reactions of N-benzylpiperidine derivatives, such as those with sulfonyl hydrazides, is revealing new pathways for the synthesis of functionalized molecules. acs.org

Multicomponent Reactions: Reactions like the Ugi four-component reaction have been utilized to rapidly generate diverse libraries of 1,4,4-trisubstituted piperidines for screening purposes. This approach allows for the efficient exploration of chemical space and the discovery of molecules with desired biological activities.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. By simulating molecular behavior, researchers can predict properties, guide experimental design, and accelerate the discovery process. For 1,4'-bipiperidine and its derivatives, computational modeling is being applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to correlate the chemical structure of a compound with its biological activity. nih.govnih.govpharmacophorejournal.commdpi.comresearchgate.net For piperidine derivatives, QSAR models have been developed to predict their toxicity against various organisms and to optimize their therapeutic potential. nih.govnih.gov These models can help in the design of new derivatives with improved activity and reduced side effects.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.com They have been used to study the conformational preferences of piperidine derivatives and their interactions with biological targets, such as enzymes and receptors. researchgate.netnih.govnih.govirb.hrnih.gov For example, MD simulations have been employed to understand the binding of N-benzyl-piperidine derivatives to cholinesterases, which is crucial for the development of drugs for Alzheimer's disease. nih.gov